molecular formula C20H19NO5S2 B2814182 Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate CAS No. 2097902-94-6

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate

Cat. No.: B2814182
CAS No.: 2097902-94-6
M. Wt: 417.49
InChI Key: FLROLBAITODVOL-UHFFFAOYSA-N
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Description

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester group, a sulfamoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the sulfamoyl group: This step involves the reaction of the benzoate ester with a suitable sulfonamide derivative under basic conditions.

    Attachment of the thiophene ring: The final step involves the coupling of the thiophene ring to the phenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)benzoate: Similar structure but with a different position of the thiophene ring.

    Methyl 4-({2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}sulfamoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-26-20(23)16-6-8-18(9-7-16)28(24,25)21-12-19(22)15-4-2-14(3-5-15)17-10-11-27-13-17/h2-11,13,19,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROLBAITODVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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